Hdac/bet-IN-1

Epigenetics HDAC BET

HDAC/BET-IN-1 is a rationally designed small molecule that simultaneously inhibits histone deacetylases (HDAC1/6) and bromodomain-containing protein 4 (BRD4). As a dual epigenetic modulator, it bridges two critical nodes in chromatin regulation and gene transcription.

Molecular Formula C29H40N4O8S
Molecular Weight 604.7 g/mol
Cat. No. B12416346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac/bet-IN-1
Molecular FormulaC29H40N4O8S
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(N1)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCCCCCCCC(=O)NO)CCCCC2=O
InChIInChI=1S/C29H40N4O8S/c1-20-27-22(9-6-7-10-24(27)34)28(30-20)29(36)31-23-19-21(42(38,39)33-14-17-40-18-15-33)12-13-25(23)41-16-8-4-2-3-5-11-26(35)32-37/h12-13,19,30,37H,2-11,14-18H2,1H3,(H,31,36)(H,32,35)
InChIKeyAWVPNUWHMBPXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC/BET-IN-1: A Dual Epigenetic Tool Compound with Quantified Inhibition of HDAC1, HDAC6, and BRD4


HDAC/BET-IN-1 is a rationally designed small molecule that simultaneously inhibits histone deacetylases (HDAC1/6) and bromodomain-containing protein 4 (BRD4) [1]. As a dual epigenetic modulator, it bridges two critical nodes in chromatin regulation and gene transcription [2]. The compound exhibits submicromolar biochemical potency against its primary targets and has documented antileukemic activity in cellular models [1][3].

Why HDAC/BET-IN-1 Cannot Be Interchanged with Other Dual or Single HDAC/BET Inhibitors


While a variety of HDAC inhibitors (e.g., vorinostat, CI-994) and BET inhibitors (e.g., JQ1) are commercially available, HDAC/BET-IN-1 cannot be substituted with these single-target agents or even with alternative dual inhibitors without risking substantial experimental divergence [1]. The rationale for this is twofold. First, HDAC/BET-IN-1 possesses a unique and specific isoform inhibition fingerprint (quantified as HDAC1 IC50 = 0.163 μM, HDAC6 IC50 = 0.067 μM, BRD4 Ki = 0.076 μM) that differs from the selectivity profiles of other dual inhibitors like TW9 (HDAC1 IC50 = 0.29 μM) [2]. Second, research on dual HDAC/BET inhibitor pharmacophores demonstrates that even structurally related molecules can exhibit widely divergent target engagement, cellular potency, and therapeutic windows [3]. The following sections provide the quantitative evidence necessary for informed selection and procurement.

Quantitative Differentiation Evidence for HDAC/BET-IN-1: Target Engagement, Potency, and Cellular Activity


Target Engagement Profile: Quantified Inhibition of HDAC1, HDAC6, and BRD4

HDAC/BET-IN-1 demonstrates a defined and quantifiable biochemical inhibition profile against its three primary targets, as determined by in vitro enzymatic assays. The compound exhibits a slightly higher potency for HDAC6 (IC50 = 0.067 μM) compared to HDAC1 (IC50 = 0.163 μM) and binds BRD4 with a Ki of 0.076 μM [1]. This balanced, submicromolar potency across the HDAC1/6 and BRD4 triad is a measurable characteristic that distinguishes it from other dual inhibitors. For instance, the dual inhibitor TW9 exhibits an IC50 of 0.29 μM for HDAC1, indicating a 1.8-fold lower potency against this specific isoform compared to HDAC/BET-IN-1 [2].

Epigenetics HDAC BET

Antileukemic Cellular Activity: Quantified Potency Against Hematologic Malignancy Models

The target engagement of HDAC/BET-IN-1 translates into quantifiable antiproliferative activity in human leukemia cell lines. In CellTiter-Glo luminescent assays, HDAC/BET-IN-1 (also referred to as compound 61 in the primary literature) inhibited the growth of HL-60 (acute promyelocytic leukemia) cells with an IC50 of 2.75 μM and K562 (chronic myelogenous leukemia) cells with an IC50 of 5.99 μM [1]. This provides a direct cellular benchmark for its functional activity. Comparatively, other dual inhibitors such as NB512 exhibit IC50 values of 3.6 μM in PaTu8988T pancreatic cancer cells and 0.42 μM in NUT midline carcinoma cells, highlighting context-dependent potency differences [2].

Leukemia Antiproliferative Cellular Efficacy

Class-Level Evidence: The Advantage of Dual HDAC/BET Inhibition Over Single-Agent or Combination Approaches

A key differentiator for the class of dual HDAC/BET inhibitors, including HDAC/BET-IN-1, is the documented advantage over single-target inhibition. In a direct comparison using related dual inhibitors (compounds 49 and 61), the induction of apoptosis was significantly more effective than treatment with a combination of single-target drugs (e.g., ricolinostat + birabresib, 1:1) [1]. This class-level finding is further supported by studies showing that the dual inhibitor TW9 was more potent in inhibiting tumor cell proliferation than treatment with the single agents JQ1 and CI-994, either alone or in combination [2]. These data support the superior pharmacodynamic effect of a single molecule designed to engage both targets simultaneously.

Pharmacodynamics Synergy Apoptosis

Limited In Vivo Comparative Data and the Need for Context-Specific Validation

High-strength, direct comparative in vivo data for HDAC/BET-IN-1 against other specific dual inhibitors is not available in the public domain. While other dual inhibitors (e.g., compounds 13c and 17b) have demonstrated improved in vivo antitumor efficacy in MDA-MB-231 breast cancer xenograft models compared to single-target inhibitors [1], such data is not published for HDAC/BET-IN-1. Therefore, any claims regarding in vivo superiority or specific PK/PD advantages of HDAC/BET-IN-1 over other dual inhibitors cannot be supported by quantitative evidence. Procurement decisions for in vivo studies should be based on the available in vitro target engagement and cellular activity data, with the understanding that in vivo performance must be validated empirically by the end-user.

In Vivo Xenograft Translation

Optimal Research Applications for HDAC/BET-IN-1 Based on Quantified Evidence


Leukemia and Hematologic Malignancy Research

HDAC/BET-IN-1 is most appropriate for studies focused on hematologic malignancies, particularly acute promyelocytic leukemia (HL-60) and chronic myelogenous leukemia (K562). This recommendation is directly supported by quantified antiproliferative data showing IC50 values of 2.75 μM and 5.99 μM in these cell lines, respectively [1]. The compound serves as a validated chemical probe for investigating the combined effects of HDAC and BET inhibition on leukemia cell growth and survival pathways.

Epigenetic Mechanism and Target Engagement Studies

The well-defined and balanced inhibitory profile against HDAC1 (IC50 = 0.163 μM), HDAC6 (IC50 = 0.067 μM), and BRD4 (Ki = 0.076 μM) makes HDAC/BET-IN-1 a suitable tool for mechanistic studies aiming to dissect the relative contributions of these three epigenetic regulators [1]. Its specific fingerprint allows for comparison with other tool compounds that exhibit different isoform selectivity (e.g., TW9's lower HDAC1 potency) [2].

Comparative Pharmacology with Single-Target and Other Dual Inhibitors

HDAC/BET-IN-1 is valuable as a reference compound in studies comparing the efficacy of dual-target inhibition versus single-target inhibition (e.g., vs. vorinostat or JQ1 alone) or versus combination treatments. Class-level evidence indicates that dual HDAC/BET inhibitors can be more effective than combining two single-target drugs [3]. Including HDAC/BET-IN-1 in such comparative studies allows for the direct benchmarking of its unique potency fingerprint against other dual inhibitors, such as NB512 or TW9, in a researcher's specific model system [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac/bet-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.